molecular formula C24H23N5O4 B1194542 UNC7145

UNC7145

Cat. No. B1194542
M. Wt: 445.479
InChI Key: HUIINGSTUYTZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC7145 is a negative control for UNC6934 (GLXC-22088).

Scientific Research Applications

Earth Science and Observational Approaches

The National Research Council (NRC) emphasizes the importance of Earth system science and space-based observational methods. These approaches are crucial in articulating priorities for understanding Earth's systems, which may relate to the context of UNC7145 research (Showstack, 2004).

Solar Energy Research

The Solar Energy Research Center at the University of North Carolina focuses on solar fuels research, potentially relevant to the applications of UNC7145. This research addresses solar energy conversion and the development of solar energy devices, which could intersect with UNC7145 applications (Meyer & Papanikolas, 2011).

Nanoparticle Syntheses

Advancements in the synthesis of inorganic nanoparticles are a focal point in chemical research. These developments, often driven by the electronics industry, could be linked to the potential applications of UNC7145 in material sciences (Cushing, Kolesnichenko, & O'Connor, 2004).

Science Education and Inquiry-Based Learning

The National Science Education Standards promote hands-on, inquiry-based science learning. This approach, emphasizing student participation and problem-solving, might be relevant to educational applications of UNC7145 (Thomas, Pedersen, & Finson, 2001).

Translational and Clinical Research

The North Carolina Translational and Clinical Sciences Institute focuses on reducing the time from scientific discovery to patient benefit. This might include research involving UNC7145, especially in translational aspects (Mostafa & Moore, 2010).

properties

Product Name

UNC7145

Molecular Formula

C24H23N5O4

Molecular Weight

445.479

IUPAC Name

N-Isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31)

InChI Key

HUIINGSTUYTZJL-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(N2)C(OCC2=O)=C1)N(C(C)C)CC3=CC=C(C(NC4=NC=NC=C4)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC7145;  UNC-7145;  UNC 7145

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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